8-methoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
Description
8-Methoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one (hereafter referred to as the target compound) is a coumarin derivative featuring a 1,2,4-oxadiazole ring substituted with a 4-methylphenyl group at position 3 and a methoxy group at position 8 of the coumarin scaffold. Coumarins are renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
8-methoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c1-11-6-8-12(9-7-11)17-20-18(25-21-17)14-10-13-4-3-5-15(23-2)16(13)24-19(14)22/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRCXYLTEGATCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C(=CC=C4)OC)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
Coumarin Core Variations
- 7-(Diethylamino)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one (E594-0089): Key Difference: A diethylamino group replaces the 8-methoxy substituent on the coumarin ring. Impact: The electron-donating diethylamino group at position 7 may alter electronic distribution, enhancing fluorescence properties or modulating solubility compared to the target compound’s methoxy group at position 7. The molecular weight increases to 375.42 g/mol (vs.
Oxadiazole Ring Variations
- 8-Methoxy-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one (MFCD05258927) :
- Key Difference : The 4-methylphenyl group on the oxadiazole ring is replaced with a pyridin-4-yl group.
- Impact : The pyridine ring introduces nitrogen atoms, improving water solubility and enabling hydrogen bonding. This substitution may enhance binding to biological targets like kinases or enzymes, though steric effects could reduce membrane permeability compared to the hydrophobic 4-methylphenyl group .
Other Oxadiazole Derivatives
- 3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one: Key Difference: The oxadiazole substituent is a 2-methylphenyl group instead of 4-methylphenyl.
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP* | Water Solubility* |
|---|---|---|---|---|
| Target Compound | C₁₉H₁₅N₃O₄ | 349.34 | ~3.2 | Low |
| E594-0089 (7-diethylamino analogue) | C₂₂H₂₁N₃O₃ | 375.42 | ~3.8 | Very Low |
| MFCD05258927 (pyridin-4-yl analogue) | C₁₇H₁₁N₃O₄ | 329.29 | ~2.5 | Moderate |
*Predicted using computational tools (e.g., ACD/Labs). Key trends:
- Hydrophobicity: The diethylamino group in E594-0089 increases LogP, reducing solubility.
- Polarity : The pyridin-4-yl group in MFCD05258927 enhances polarity, improving aqueous solubility compared to the target compound .
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